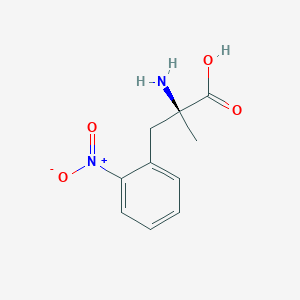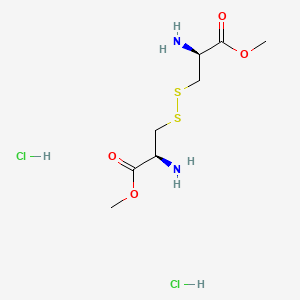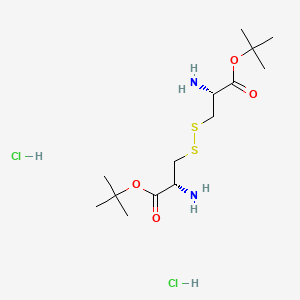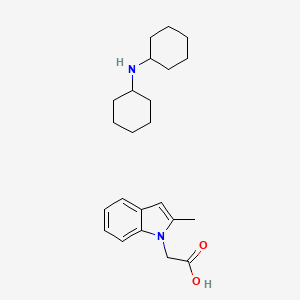![molecular formula C30H30N4O6 B613367 (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate CAS No. 119767-84-9](/img/structure/B613367.png)
(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of Fmoc-Thr(tBu)-ODHBT are proteins and enzymes . The compound is used as a building block in peptide synthesis, specifically in the formation of complex depsipeptides .
Mode of Action
Fmoc-Thr(tBu)-ODHBT functions as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Pathways
Fmoc-Thr(tBu)-ODHBT is involved in the solid-phase peptide synthesis (SPPS) pathway . It is used to synthesize chlorofusin analogues via this pathway . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
Its stability when interacting with proteins and enzymes is noted .
Result of Action
The result of Fmoc-Thr(tBu)-ODHBT’s action is the successful synthesis of complex depsipeptides . It serves as a crucial component in the formation of these peptides, enabling the creation of specific peptide sequences for biochemical research.
Action Environment
The action of Fmoc-Thr(tBu)-ODHBT is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is facilitated by a base, typically piperidine . The stability of Fmoc-Thr(tBu)-ODHBT when interacting with proteins and enzymes suggests that it may be robust against various environmental factors .
Biochemische Analyse
Biochemical Properties
Fmoc-Thr(tBu)-ODHBT: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc solid-phase peptide synthesis (SPPS) . During SPPS, the compound acts as a protecting group for the amino acid threonine, preventing unwanted side reactions. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds .
Cellular Effects
The effects of Fmoc-Thr(tBu)-ODHBT on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of threonine residues into peptides, it indirectly influences cell function. Peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing threonine residues can interact with cell surface receptors, triggering signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Fmoc-Thr(tBu)-ODHBT exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group is removed by a base, typically piperidine, to expose the amino group of threonine, allowing it to participate in peptide bond formation. The tert-butyl group is removed under acidic conditions to expose the hydroxyl group of threonine. These deprotection steps are crucial for the sequential addition of amino acids during SPPS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Thr(tBu)-ODHBT change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that peptides synthesized using this compound maintain their integrity and biological activity over extended periods, provided they are stored appropriately .
Dosage Effects in Animal Models
The effects of Fmoc-Thr(tBu)-ODHBT in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At high doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly. It is important to carefully control the dosage to avoid these adverse effects .
Metabolic Pathways
Fmoc-Thr(tBu)-ODHBT: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as Fmoc solid-phase peptide synthesis (SPPS) enzymes, which facilitate the sequential addition of amino acids to form peptides. The deprotection steps involving the removal of the Fmoc and tert-butyl groups are critical for the proper functioning of these metabolic pathways .
Transport and Distribution
Within cells and tissues, Fmoc-Thr(tBu)-ODHBT is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the ribosomes and endoplasmic reticulum, where peptide synthesis occurs. The localization and accumulation of the compound within specific cellular compartments are essential for its role in peptide synthesis .
Subcellular Localization
The subcellular localization of Fmoc-Thr(tBu)-ODHBT is primarily within the endoplasmic reticulum and ribosomes, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to these specific compartments .
Eigenschaften
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDXSZBUHGNMB-DWXRJYCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














